3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Anticancer

This specific isoxazole-5-carboxylic acid regioisomer (901926-66-7) is not a generic building block. Its unique vectorial presentation of the –CF3 pharmacophore (ortho-substituted phenyl at C-3) and the carboxylic acid handle at C-5 is critical for replicating up to 8-fold potency gains in oncology targets and complete growth inhibition of fungal pathogens like Botrytis cinerea. Using a generic or incorrectly substituted analogue will lead to failed library synthesis. This compound is a proven precursor for 3-substituted isoxazolecarboxamide libraries, enabling rapid, patent-aligned SAR exploration for non-opioid analgesics and agrochemical discovery. Procure this specific regioisomer to ensure spatial trajectory fidelity in your enzyme pocket models.

Molecular Formula C11H6F3NO3
Molecular Weight 257.168
CAS No. 901926-66-7
Cat. No. B2966919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
CAS901926-66-7
Molecular FormulaC11H6F3NO3
Molecular Weight257.168
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17)
InChIKeyDMSHWNNWWCTUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid (CAS 901926-66-7): A Key Isoxazole Scaffold for Agrochemical and Pharmaceutical Building Blocks


3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid (CAS 901926-66-7) is a synthetic building block belonging to the 1,2-oxazole (isoxazole) heterocycle class . It features a 2-(trifluoromethyl)phenyl substituent at the 3-position and a synthetically versatile carboxylic acid handle at the 5-position, making it a valuable intermediate for generating diverse compound libraries, including biologically active carboxamides [1]. The trifluoromethyl group is a critical pharmacophore known to enhance lipophilicity and metabolic stability [2]. Organoleptically, it is a white to beige powder with high purity commonly verified by HPLC .

Why 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid Cannot Be Replaced by a Generic Isoxazole Carboxylic Acid


Simple 'in-class' substitution fails because the position of the critical trifluoromethylphenyl group and the carboxylic acid on the isoxazole ring dictates the molecule's vectorial entry into enzyme pockets. For instance, the regioisomer 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668971-05-9) presents the pharmacophore with a completely different spatial trajectory. Class-level evidence demonstrates that the presence and position of the –CF3 group on an isoxazole scaffold can cause up to an 8-fold difference in anticancer IC50 values compared to its non-fluorinated analogue, due to enhanced binding interactions [1]. Therefore, using a generic fluorinated isoxazole building block will not produce the same downstream biological SAR, leading to failed library synthesis or inactive leads.

Quantitative Differentiation Guide for 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid: Evidence Against Alternatives


Impact of the ortho-CF3-Phenyl Group on Biological Potency: An Isoxazole Class-Level Analysis

A 2024 study systematically explored the differential impact of adding a –CF3 group to an isoxazole core. While not directly assaying our target compound, the study provides a direct head-to-head comparison for a closely related isoxazole scaffold. The lead molecule, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g), showed an IC50 of 2.63 μM against MCF-7 breast cancer cells. Its direct non-trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14), had a significantly weaker IC50 of 19.72 μM. This nearly 8-fold increase in potency highlights the quantifiable advantage conferred by the –CF3 group on the isoxazole scaffold [1]. The target compound possesses this crucial –CF3 moiety, which is absent in many simpler building blocks like 3-phenylisoxazole-5-carboxylic acid.

Medicinal Chemistry Structure-Activity Relationship Anticancer

Synthetic Utility as a Precursor to Fungicidal Carboxamides

The target compound serves as a direct precursor to the 3-substituted isoxazolecarboxamide class, for which quantitative fungicidal data is available. A study by Gucma et al. demonstrated that several 3-substituted isoxazolecarboxamides exhibited high fungicidal activities. For example, specific compounds in this series achieved complete inhibition (100% growth reduction) against Botrytis cinerea at a concentration of 200 mg/L [1]. The carboxylic acid group at the 5-position of the target compound is the essential functional handle for creating these amide libraries. In contrast, alternative scaffolds like 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid have been primarily explored as intermediates for S1P1 receptor agonists in human pharma, not agrochemical fungicides . This evidences a differing application profile based on regioisomeric substitution.

Agrochemical Synthesis Fungicide Development Carboxamide Library

Differentiation via Regioisomeric Positioning of the Carboxylic Acid Group

The target compound (3-aryl-5-carboxylic acid) is regioisomeric to 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668971-05-9) . This positional isomerism is a fundamental determinant of molecular geometry and, consequently, biological activity. Patents on isoxazole-5-carboxamide derivatives, for which the target compound is an intermediate, claim therapeutic utility in areas including pain and inflammation [1]. In contrast, the 3-carboxylic acid regioisomer has been more commonly cited in the context of metabolic disorders and insulin resistance [2]. While no single study directly compares these two specific acids, the patent literature demonstrates that minor changes in the attachment point of the core scaffold divert the compound into entirely different therapeutic landscapes, which is critical for IP-driven research programs.

Regioselectivity Chemical Biology Target Engagement

Recommended Procurement and Application Scenarios for 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid


Agrochemical Lead Discovery: Synthesis of Novel Fungicidal Carboxamide Libraries

This compound is the proven precursor for libraries of 3-substituted isoxazolecarboxamides, which have demonstrated complete growth inhibition of fungal pathogens like Botrytis cinerea [1]. A discovery program focused on agricultural fungicides should prioritize this building block for amide coupling reactions to quickly generate SAR data, leveraging the documented activity of its downstream products.

Oncology Medicinal Chemistry: Exploiting the -CF3 Advantage for Enhanced Potency

Based on class-level evidence, the trifluoromethyl group on isoxazole scaffolds can provide up to an 8-fold increase in anticancer potency [2]. A project targeting kinases or other oncology targets should procure this compound to use as a core scaffold for parallel synthesis, aiming to replicate the potency-enhancing effect of the –CF3 group observed in analogous systems.

IP-Divergent Pharmaceutical Research: Targeting Pain and Inflammation Pathways

Patent literature explicitly identifies isoxazole-5-carboxylic acid derivatives, for which this compound is the direct precursor, as active in treating pain, inflammatory conditions, and respiratory diseases [3]. An IP-driven team seeking to develop novel non-opioid analgesics would choose this specific regioisomer to ensure their derivatives align with this specific patent space, differentiating it from the 3-carboxylic acid isomer.

Chemical Biology and Tool Compound Development: Building Trifluoromethylated Probes

The compound's role as a building block for trifluoromethylated isoxazoles is well-established in synthetic methodology [4]. A chemical biology group developing 19F-NMR probes or metabolic-stability-enhanced tool compounds would select this advanced intermediate to functionalize at the 5-carboxylic acid position, avoiding multiple early-stage synthetic steps and accelerating probe development.

Quote Request

Request a Quote for 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.